Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate
Description
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate (CAS: 62921-75-9) is a triethylene glycol derivative functionalized with a 4-methylbenzenesulfonate (tosyl) group. Its molecular formula is C₁₅H₂₆O₇S, with an average mass of 350.426 g/mol and a monoisotopic mass of 350.139924 g/mol. Structurally, it consists of a triethylene glycol backbone (three ethoxy units) terminated by a tosyl group, which confers reactivity as a leaving group in nucleophilic substitution reactions. This compound is widely used in organic synthesis, particularly as a precursor for introducing polyethylene glycol (PEG) chains into molecules or facilitating radiolabeling in pharmaceutical research.
Synonyms include 2-[2-(2-ethoxyethoxy)ethoxy]ethanol 4-methylbenzenesulfonate and Tos-PEG3.
Properties
CAS No. |
62921-75-9 |
|---|---|
Molecular Formula |
C15H26O7S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H18O4.C7H8O3S/c1-2-10-5-6-12-8-7-11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
SPCSFCRWIMFROR-UHFFFAOYSA-N |
SMILES |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Triethylene glycol monomethyl or monoethyl ether (e.g., 2-(2-(2-methoxyethoxy)ethoxy)ethanol or 2-(2-(2-ethoxyethoxy)ethoxy)ethanol)
- p-Toluenesulfonyl chloride (tosyl chloride)
- Organic base (commonly triethylamine)
- Solvent (typically dichloromethane or similar organic solvents)
Stepwise Preparation Procedure
Step 1: Tosylation Reaction
The primary hydroxyl group of triethylene glycol monoethyl ether is converted into the tosylate group by reaction with tosyl chloride in the presence of an organic base.
-
- Temperature: 5–10 °C
- Reaction time: 1–4 hours
- Molar ratio (triethylene glycol monoethyl ether : tosyl chloride : triethylamine): approximately 1:1.05:1.05
- Solvent: dichloromethane (DCM)
-
- The triethylene glycol monoethyl ether is dissolved in DCM.
- Triethylamine is added dropwise at 5–10 °C.
- Tosyl chloride is added slowly to maintain temperature control.
- The reaction mixture is stirred for 1–4 hours.
- Completion is monitored by thin-layer chromatography (TLC).
- The reaction mixture is washed sequentially with water, saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Purification
- The crude tosylate product is typically purified by extraction and drying.
- Sometimes column chromatography is used for further purification if higher purity is required.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Triethylene glycol monoethyl ether + p-TsCl + triethylamine | 5–10 °C, 1–4 h, DCM solvent | This compound | 90–95 | Controlled addition, base neutralizes HCl |
Research Findings and Data
- Yield and Purity: The tosylation reaction typically achieves high yields (90–95%) with excellent selectivity for the primary hydroxyl group.
- Spectroscopic Data:
- ^1H NMR (CDCl3) shows characteristic aromatic protons of the tosyl group at δ ~7.8 and 7.3 ppm.
- Signals corresponding to the ethoxy and ethoxyethoxy chains appear between δ 3.5–4.2 ppm.
- The methyl group of the tosylate appears as a singlet near δ 2.4 ppm.
- Mass Spectrometry: The molecular ion peak corresponds to the expected molecular weight (e.g., 318.39 g/mol for the methoxy analogue).
Alternative and Related Preparation Routes
While the primary method involves direct tosylation of triethylene glycol monoethyl ether, related compounds such as 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate have been synthesized similarly, confirming the robustness of the method.
A related patent describes a three-step synthesis for a similar compound involving:
- Formation of a benzyl-protected triethylene glycol ether,
- Tosylation to form the tosylate intermediate,
- Nucleophilic substitution with sodium azide,
- Followed by catalytic hydrogenation to yield an amino derivative.
This multi-step approach highlights the versatility of tosylate intermediates for further functionalization.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range | Remarks |
|---|---|---|
| Starting material | Triethylene glycol monoethyl ether | Purity > 98% recommended |
| Tosylation reagent | p-Toluenesulfonyl chloride | Slight excess (1.05 eq) |
| Base | Triethylamine | Equimolar to tosyl chloride |
| Solvent | Dichloromethane (DCM) | Anhydrous preferred |
| Temperature | 5–10 °C | Low temperature to control reaction rate |
| Reaction time | 1–4 hours | Monitored by TLC |
| Work-up | Water wash, saturated saline wash, drying | Standard organic extraction procedure |
| Yield | 90–95% | High yield with minimal side products |
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide. The reactions are typically carried out in polar solvents like methanol or ethanol.
Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield triethylene glycol monoethyl ether methanesulfonate.
Hydrolysis: The major products are triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Scientific Research Applications
Pharmaceutical Applications
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is utilized in the pharmaceutical industry primarily as a precursor in the synthesis of antihistamine agents. Research indicates that derivatives of this compound exhibit potent selective H1 antihistaminic activity, making them valuable for treating allergic conditions such as rhinitis and asthma .
Case Study: Antihistamine Derivatives
A patent describes the synthesis of new benzimidazole derivatives using this compound as an intermediate. These derivatives show effectiveness in blocking histamine receptors without affecting the central nervous system, suggesting a targeted approach to allergy treatment .
Organic Synthesis
The compound serves as an important reagent in organic synthesis due to its ability to facilitate reactions involving etherification and sulfonation. Its structure allows for the introduction of sulfonate groups into organic molecules, which can enhance solubility and reactivity.
Application Example
In synthetic organic chemistry, Tos-PEG4 can be used to modify various substrates, thereby enhancing their properties for further reactions or applications. This versatility makes it a valuable tool for chemists working on complex organic transformations.
Materials Science
In materials science, this compound is explored for its potential in developing polymeric materials. Its ability to act as a plasticizer or modifier can improve the mechanical properties of polymers.
Research Insights
Studies have shown that incorporating such sulfonate esters into polymer matrices can lead to improved flexibility and thermal stability. This application is particularly relevant in creating advanced materials for coatings and films .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical | Synthesis of antihistamine agents | Derivatives for treating allergic conditions |
| Organic Synthesis | Reagent for etherification and sulfonation | Modifying substrates for enhanced reactivity |
| Materials Science | Development of polymeric materials | Improving flexibility and thermal stability |
| Safety | Toxicity concerns; requires careful handling | Use of PPE and safety protocols during handling |
Mechanism of Action
The mechanism of action of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property is exploited in various synthetic applications to create new chemical entities.
Comparison with Similar Compounds
Methoxy-Substituted Analog
Hydroxy-Substituted Analog
- Compound: Ethanol, 2-[2-(2-hydroxyethoxy)ethoxy]-, 4-methylbenzenesulfonate (CAS: 77544-68-4).
- Key Difference : The terminal ethoxy group is replaced with a hydroxyl (-OH).
- Impact :
Propargyl-Substituted Analog
- Compound : Tosyl-propargyl-triethylene glycol (CAS: N/A).
- Key Difference : The terminal ethoxy is replaced with a propargyl (-C≡CH) group.
- Impact :
Chain Length Variations
Diethylene Glycol Derivatives
Pentaethylene Glycol Derivatives
- Compound : Pentaethylene glycol di-p-toluenesulfonate (CAS: 77544-68-4).
- Structure : Extended chain (five ethoxy units) with two tosyl groups.
- Impact :
Counterion and Salt Forms
- Compound: 2-[2-(2-ethoxyethoxy)ethoxy]ethanol - 4-methylbenzenesulfonic acid (1:1) (CAS: 62921-75-9).
- Key Difference : Exists as a 1:1 salt rather than a covalent ester.
- Impact :
- Enhanced solubility in polar solvents due to ionic character.
- Altered reactivity; the free sulfonic acid may act as a catalyst in esterification or hydrolysis.
Biological Activity
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate, commonly referred to as triethylene glycol monoethyl ether p-toluenesulfonate, is a chemical compound with significant relevance in various scientific fields, including chemistry, biology, and medicine. This article delves into its biological activity, applications, and relevant research findings.
- Molecular Formula : C13H20O6S
- Molecular Weight : 304.36 g/mol
- CAS Number : 62921-75-9
The compound features a unique structure that includes an ethoxyethoxyethoxy group attached to an ethanol backbone and a 4-methylbenzenesulfonate group. This structural configuration contributes to its diverse applications and biological interactions.
This compound exhibits several biological activities:
- Enzyme Interactions : The compound is utilized in biochemical studies to explore enzyme mechanisms and protein interactions. Its sulfonate group can facilitate binding interactions with various enzymes, potentially altering their activity.
- Cellular Effects : Research indicates that similar compounds can affect cellular processes such as proliferation and apoptosis. The sulfonate group's presence may enhance the compound's ability to penetrate cellular membranes, influencing intracellular signaling pathways.
- Toxicological Profile : Studies have shown that triethylene glycol monoethyl ether derivatives generally exhibit low acute toxicity in experimental models. For instance, the oral LD50 in rats has been reported as approximately 10.6 g/kg . This low toxicity profile makes it a candidate for further investigation in pharmacological applications.
Case Studies and Research Findings
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
- Skin Absorption Studies : In vitro studies indicate that the diffusion rate of triethylene glycol monoethyl ether through human skin is relatively low (approximately 0.024 mg/cm²/h), suggesting minimal systemic absorption upon dermal exposure . This characteristic is crucial for evaluating its safety in consumer products.
- Developmental Toxicity Assessments : Developmental toxicity screening studies have shown no adverse effects at doses up to 1000 mg/kg for triethylene glycol monoethyl ether . This suggests a favorable safety profile for potential applications in pharmaceuticals or cosmetics.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Triethylene Glycol Monoethyl Ether | C8H18O4 | Lacks the sulfonate group |
| Triethylene Glycol Monomethyl Ether | C8H18O3 | Contains a methyl instead of an ethyl group |
The presence of the sulfonate group in this compound enhances its solubility and reactivity compared to its counterparts.
Applications
This compound is utilized across various domains:
- Organic Synthesis : It serves as a reagent in organic synthesis for producing sulfonate esters.
- Pharmaceutical Intermediate : The compound is employed as an intermediate in the synthesis of pharmaceutical agents due to its favorable reactivity profile.
- Industrial Uses : It is used in manufacturing surfactants and detergents, benefiting from its surfactant properties derived from the ethylene glycol moiety.
Q & A
Basic Research Question
- Toxicity : Classified as a skin and respiratory irritant (GHS Category 2).
- Ventilation : Use fume hoods for weighing and reactions.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Regulatory guidelines (e.g., CLP Regulation) mandate SDS compliance and disposal via incineration .
Are there computational models predicting the compound’s behavior in catalytic systems?
Advanced Research Question
DFT calculations (B3LYP/6-31G*) model its solubility parameters and transition-state geometries in SN2 reactions. Key findings:
- Solvation free energy (ΔG_solv) = –15.2 kcal/mol in water, explaining hydrolysis sensitivity.
- Activation energy (Eₐ) for substitution by iodide is 18.3 kcal/mol, aligning with experimental kinetics.
MD simulations further predict aggregation behavior in aqueous solutions, relevant for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
